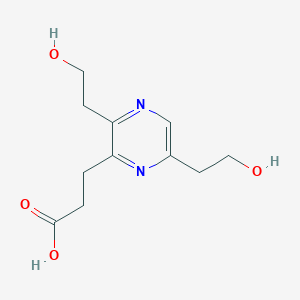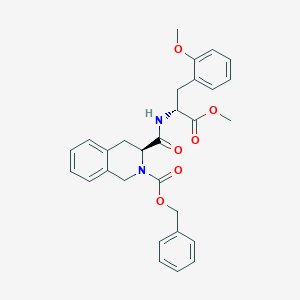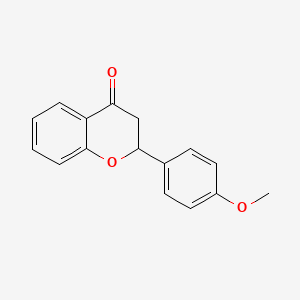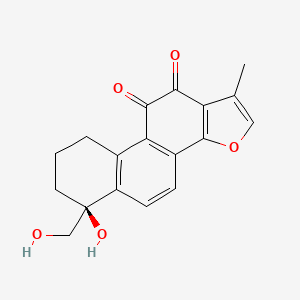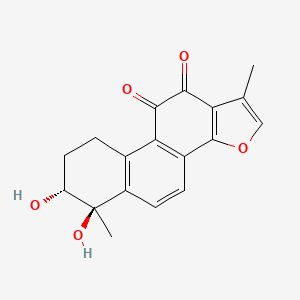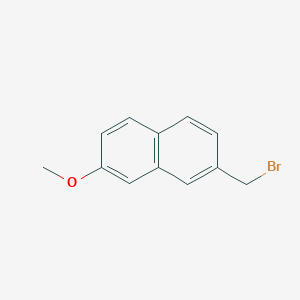
2-(Bromomethyl)-7-methoxynaphthalene
Overview
Description
2-(Bromomethyl)-7-methoxynaphthalene is a chemical compound that serves as an important intermediate in the synthesis of various bioactive molecules, including non-steroidal anti-inflammatory agents and potential anti-cancer drugs. The compound is characterized by the presence of a bromomethyl group and a methoxy group attached to a naphthalene ring structure, which is a fused two-ring system with aromatic properties.
Synthesis Analysis
The synthesis of related bromomethyl-naphthalene compounds has been explored through various methods. For instance, the synthesis of 2-bromo-6-methoxynaphthalene, a closely related compound, has been achieved using methylation of 6-bromo-2-naphthol with dimethyl sulfate and methyl halides, with recent methods focusing on more environmentally benign reagents like dimethyl carbonate . Another approach involves the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene from 1-methoxynaphthalene, utilizing Dakin's oxidation and Claisen rearrangement . Additionally, the synthesis of 2-amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, was synthesized by bromination of 2-methoxynaphthalene .
Molecular Structure Analysis
The molecular structure and electronic properties of 2-bromo-6-methoxynaphthalene have been studied using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) theory. The vibrational wavenumbers were calculated and assigned using Potential Energy Distribution (PED), and the stability of the molecule was indicated by an energy gap of 4.208 eV. The reactive sites were predicted using Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations, which determined the electrophilic and nucleophilic areas of the molecule .
Chemical Reactions Analysis
The reactivity of bromomethyl-naphthalene compounds has been explored in various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 has been used to afford arylphenols . The reaction of 1- and 2-bromomethylnaphthalenes with Fe2(CO)9 resulted in a new π-complex with a trimethylenemethane-type ligand . Furthermore, 2-bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labeling reagent for HPLC analysis of carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-6-methoxynaphthalene, which are relevant to this compound, include its vibrational modes as studied by FT-IR and FT-Raman spectroscopy. The compound's electronic properties, such as the HOMO-LUMO energy gap, indicate its stability and potential reactivity. The molecular docking studies suggest that the compound exhibits anti-cancer activities and has drug-like properties with a softness value indicating its less toxic nature .
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
2-(Bromomethyl)-7-methoxynaphthalene serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it is a key compound in the preparation of non-steroidal anti-inflammatory agents like nabumetone and naproxen (Xu & He, 2010). These agents are crucial in managing pain, inflammation, and fever. The synthesis methods for such intermediates have evolved, focusing on environmental safety and minimizing toxicological risks.
Analytical Chemistry and Drug Formulation
This compound has applications in analytical chemistry, particularly in the high-performance liquid chromatographic (HPLC) analysis of bile acids and other carboxylic acids in pharmaceuticals and cosmetics. It is used as a pre-chromatographic fluorescent labeling reagent, aiding in the accurate and sensitive determination of various compounds within complex formulations (Cavrini et al., 1993). This application is crucial for quality control in pharmaceutical and cosmetic industries.
Potential in Cancer Treatment
Recent studies have indicated the potential use of this compound derivatives in cancer treatment. Research involving spectroscopic analysis and molecular docking studies suggest that certain derivatives of this compound exhibit anti-cancer activities (Saji et al., 2021). The low binding energy in protein-ligand interactions implies that these compounds could be modified to develop effective cancer therapies.
Application in Conducting Polymers
Poly(2-methoxynaphthalene), a derivative of this compound, is categorized under fused ring organic semiconductors. It exhibits interesting optical and electrical properties, such as a reduced band gap and the ability to undergo both oxidation and reduction. This makes it a potential material for applications in organic electronics (Meana-Esteban et al., 2014).
Mechanism of Action
Target of Action
Brominated compounds often target proteins or enzymes in the body, altering their function . For instance, some brominated compounds are known to target Cereblon (CRBN), a protein involved in various immunologic conditions .
Mode of Action
Brominated compounds often interact with their targets through covalent bonding, leading to changes in the target’s function . For instance, brominated compounds can induce DNA damage and bind to DNA, which may be implicated in their carcinogenicity .
Biochemical Pathways
For example, they can participate in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . They can also undergo reactions at the benzylic position, typically via an SN1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
The properties of brominated compounds can vary widely, and their bioavailability can be influenced by factors such as their solubility and the presence of functional groups .
Result of Action
Brominated compounds can have various effects, such as inducing dna damage . They can also participate in reactions that form new carbon–carbon bonds, which can lead to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-7-methoxynaphthalene can be influenced by various environmental factors. For instance, the presence of other substances can affect its reactivity . Additionally, factors such as temperature and pH can influence its stability and reactivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-7-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUFWZKNTSSFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CBr)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546215 | |
| Record name | 2-(Bromomethyl)-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103143-23-3 | |
| Record name | 2-(Bromomethyl)-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)
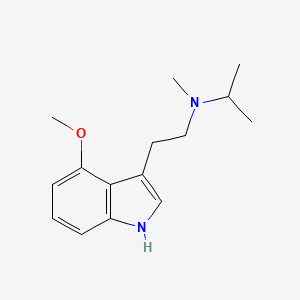
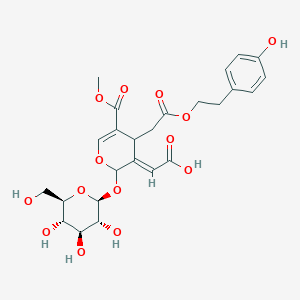
![Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B3030827.png)
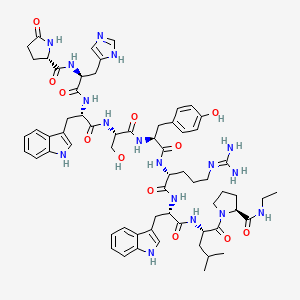
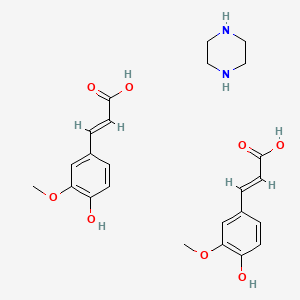
![(2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3030830.png)

